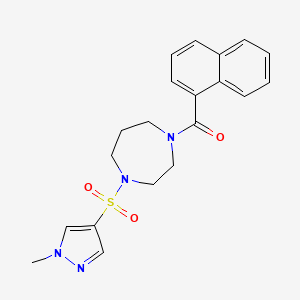

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone

Description

This compound is a heterocyclic sulfonyl derivative featuring a 1,4-diazepane backbone fused with a naphthalen-1-yl methanone group and a 1-methyl-1H-pyrazol-4-yl sulfonyl substituent. The naphthalene moiety contributes aromatic stacking interactions, making this compound structurally distinct in pharmaceutical and materials chemistry contexts. Its synthesis likely involves multi-step reactions, including sulfonylation and coupling procedures akin to methods described for analogous compounds .

Propriétés

IUPAC Name |

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-22-15-17(14-21-22)28(26,27)24-11-5-10-23(12-13-24)20(25)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,14-15H,5,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNZAPSVORBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. Its structure combines a pyrazole moiety with a diazepane ring and a naphthalene group, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound indicates its complex structure, which includes:

- Pyrazole : A five-membered ring containing two nitrogen atoms.

- Diazepane : A seven-membered ring containing two nitrogen atoms.

- Naphthalene : A polycyclic aromatic hydrocarbon.

The molecular formula is , with a molecular weight of approximately 398.5 g/mol.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The sulfonyl group may facilitate binding to specific targets, potentially modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer or infections.

- Receptor Modulation : By binding to receptors, it may alter signaling pathways related to cell growth and apoptosis.

Therapeutic Applications

Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Potential effectiveness against various bacterial strains.

- Anticancer Properties : In vitro studies suggest it may inhibit tumor cell proliferation.

Case Studies

Several studies have explored the biological effects of related compounds. While specific data on the exact compound is limited, insights can be drawn from analogous molecules:

-

Anticancer Activity :

- A study on pyrazole derivatives showed significant cytotoxic effects against breast cancer cells, suggesting that the pyrazole moiety contributes to anticancer activity through apoptosis induction .

- Antimicrobial Properties :

- Neuroprotective Effects :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| Potential Activities | Antimicrobial, Anticancer |

| Mechanisms | Enzyme inhibition, Receptor modulation |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three related sulfonyl-containing heterocycles, emphasizing structural features, synthetic pathways, and inferred physicochemical properties.

Key Findings :

Structural Flexibility :

- The 1,4-diazepane core in the target compound offers greater conformational flexibility compared to rigid triazole () or pyrrole () scaffolds. This flexibility may enhance binding to dynamic biological targets but could reduce metabolic stability.

Aromatic Interactions: The naphthalen-1-yl methanone group provides extended π-system interactions, distinguishing it from smaller aryl groups (e.g., phenyl or fluorophenyl) in triazole/pyrrole analogs. This may improve solubility in hydrophobic environments.

Synthetic Complexity :

- The target compound’s synthesis likely requires precise sulfonylation conditions (similar to ’s xylene reflux with chloranil) and diazepane ring formation. In contrast, triazole derivatives () utilize α-halogenated ketone coupling, a more straightforward step.

Purification Challenges: Recrystallization from ethanol () or methanol () is common for sulfonyl heterocycles. The naphthalene group’s hydrophobicity in the target compound may necessitate alternative solvents (e.g., DMF/water mixtures).

Research Implications and Limitations

- Data Gaps : Experimental validation of solubility, LogP, and binding affinity is required. Computational modeling (e.g., DFT or docking) could bridge these gaps.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The diazepane ring protons resonate at δ 2.5–3.5 ppm (multiplet), while the naphthalene aromatic protons appear at δ 7.3–8.2 ppm. The pyrazole sulfonyl group shows a singlet at ~δ 3.8 ppm (N-methyl group) .

- IR : Key peaks include 1670–1700 cm⁻¹ (C=O stretch), 1320–1350 cm⁻¹ (S=O asymmetric stretch), and 1150–1180 cm⁻¹ (S=O symmetric stretch) .

Methodology : Use deuterated DMSO for solubility and assign peaks via 2D NMR (COSY, HSQC) to resolve overlapping signals .

What reaction conditions maximize yield during sulfonylation of the diazepane intermediate?

Q. Advanced Research Focus

- Temperature : 0–5°C to minimize side reactions.

- Base : Triethylamine (2.5 equiv) ensures efficient deprotonation.

- Solvent : Anhydrous dichloromethane enhances reagent solubility.

Optimization : Reaction monitoring via TLC (silica, ethyl acetate/hexane) at 30-minute intervals. Yield improvements (70% → 85%) are achievable by slow addition of sulfonyl chloride to avoid exothermic side reactions .

How can contradictory reports about this compound’s biological activity be resolved?

Advanced Research Focus

Discrepancies in pharmacological data (e.g., target affinity) may arise from:

- Assay Conditions : Variations in pH, ionic strength, or temperature alter binding kinetics.

- Structural Analogues : Impurities or epimerization during synthesis can produce inactive isomers.

Resolution : Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., 25°C, pH 7.4 buffer). Compare results with structurally validated analogues (e.g., pyrazole-sulfonamide derivatives) .

What computational strategies predict this compound’s binding mode to neurological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina with GABA-A receptor (PDB: 6X3T) to model interactions. The diazepane ring aligns with the benzodiazepine-binding pocket, while the sulfonyl group forms hydrogen bonds with α1-subunit residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) to confirm pose retention .

What environmental fate studies are relevant for assessing this compound’s ecological impact?

Advanced Research Focus

Follow the INCHEMBIOL framework :

- Abiotic Stability : Test hydrolysis (pH 2–12, 25–50°C) and photodegradation (UV-Vis exposure).

- Biotic Degradation : Use soil microcosms to measure half-life under aerobic/anaerobic conditions.

- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

How does modifying the pyrazole substituent affect biological activity?

Q. Advanced Research Focus

- Methyl vs. Nitro Groups : Replacing the 1-methyl group with nitro (e.g., 4-nitro-pyrazole) increases electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .

- Sulfonyl vs. Carbonyl : Sulfonyl groups improve solubility and hydrogen-bonding capacity, critical for CNS penetration .

What crystallization techniques improve single-crystal X-ray diffraction (SCXRD) outcomes?

Q. Advanced Research Focus

- Solvent Choice : Slow evaporation of acetonitrile/toluene (1:3) produces high-quality crystals.

- Temperature : Crystallize at 4°C to reduce thermal motion artifacts.

- Additives : Use 1% ethyl acetate to promote lattice ordering .

How can metabolic stability be assessed in preclinical studies?

Q. Advanced Research Focus

- In Vitro : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (Clₜₙₜ).

- Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., naphthalene epoxidation) or sulfone reduction products .

What strategies mitigate toxicity risks during in vivo testing?

Q. Advanced Research Focus

- Dose Escalation : Start at 1 mg/kg (rodents) and monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine).

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to reduce acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.